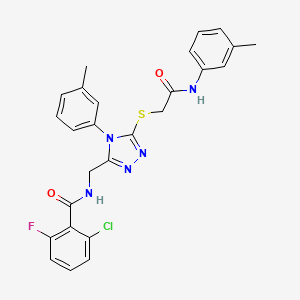

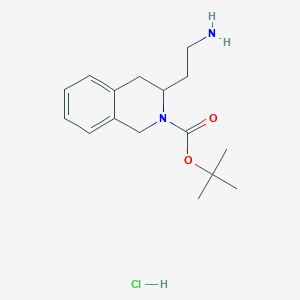

![molecular formula C24H18N4O4S B2354428 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-85-4](/img/structure/B2354428.png)

3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a nitro group (-NO2), a thioether group (-S-), and a pyrimidoindole group. These groups suggest that the compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it’s reacted. The methoxy, nitro, and thioether groups are all potentially reactive and could participate in a variety of chemical reactions .Applications De Recherche Scientifique

Blood Platelet Antiaggregation Activity

A study by Monge et al. (1991) explored the synthesis of various derivatives related to the chemical structure of 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one. These compounds showed potential in antiaggregation of blood platelets, indicating their possible application in treating disorders related to blood clotting.

Ligands for α1-and 5HT1A-receptors

Research conducted by Romeo et al. (1993) identified derivatives of this compound as ligands for α1-adrenoceptors and 5HT1A-receptors. These findings suggest potential applications in the treatment of conditions influenced by these receptors, such as certain types of hypertension and psychiatric disorders.

Synthesis and Structural Analysis

Studies like those by Monge et al. (1986) and Shestakov et al. (2009) have contributed to the understanding of the synthesis and structural characteristics of this compound and its derivatives. These insights are crucial for the development of new pharmaceuticals and materials.

Potential as a Hepatitis B Inhibitor

Ivashchenko et al. (2019) Ivashchenko et al., 2019 developed a derivative of this compound that showed nanomolar inhibitory activity against Hepatitis B virus, suggesting its application in antiviral therapy.

Cloned α1-Adrenoceptor Ligands

Research by Romeo et al. (2001) synthesized a series of derivatives that showed affinity and selectivity for cloned α1-adrenoceptor subtypes. This has implications for developing drugs targeting these receptor subtypes.

Antimicrobial and Anti-inflammatory Studies

Lingappa et al. (2010) Lingappa et al., 2010 investigated the antimicrobial and anti-inflammatory activities of related compounds, opening avenues for new antimicrobial and anti-inflammatory agents.

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Orientations Futures

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential uses. This could include testing its reactivity, studying its interactions with biological systems, or exploring its potential applications in fields like medicine or materials science .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4S/c1-32-18-12-10-16(11-13-18)27-23(29)22-21(19-4-2-3-5-20(19)25-22)26-24(27)33-14-15-6-8-17(9-7-15)28(30)31/h2-13,25H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINSCDNQPRUBGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

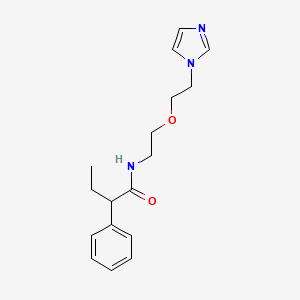

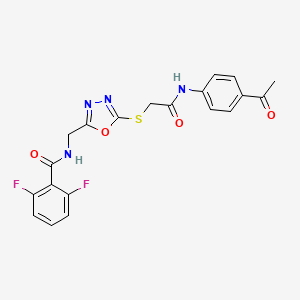

![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)

![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/no-structure.png)

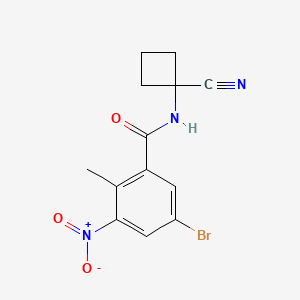

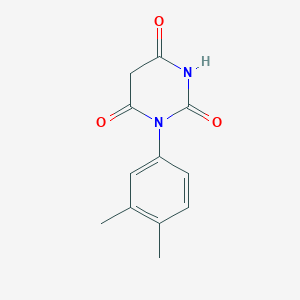

![N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2354348.png)

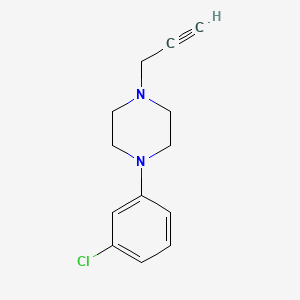

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2354353.png)

![4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B2354354.png)

![6-Fluorospiro[3.3]heptan-2-one](/img/structure/B2354364.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2354367.png)